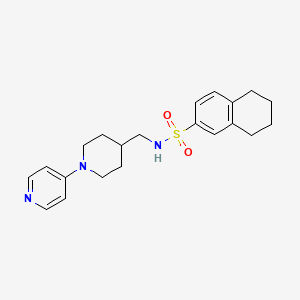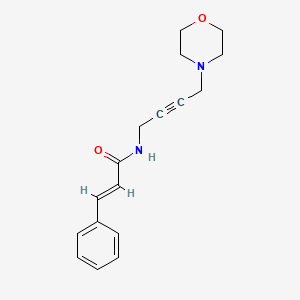![molecular formula C26H23N3O7S B2431811 [5-Methyl-4-(4-nitrophenyl)sulfonyl-2-phenylpyrazol-3-yl] 2-(4-ethoxyphenyl)acetate CAS No. 851093-53-3](/img/structure/B2431811.png)
[5-Methyl-4-(4-nitrophenyl)sulfonyl-2-phenylpyrazol-3-yl] 2-(4-ethoxyphenyl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “[5-Methyl-4-(4-nitrophenyl)sulfonyl-2-phenylpyrazol-3-yl] 2-(4-ethoxyphenyl)acetate” is a complex organic molecule. It contains several functional groups, including a sulfonyl group, a nitrophenyl group, a pyrazol group, and an ethoxyphenyl group .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined by techniques such as X-ray crystallography or NMR spectroscopy. Unfortunately, without specific data, I can’t provide a detailed analysis of its structure .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by its functional groups. For example, the nitro group is electron-withdrawing and could make the compound susceptible to nucleophilic attack. The sulfonyl group might also participate in substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. These might include its melting point, boiling point, solubility, and stability .Aplicaciones Científicas De Investigación
Potential Inhibitory Effects on Enzymes
Arenesulfonyl derivatives have been investigated for their inhibitory potency against carbonic anhydrase (CA), a key enzyme involved in pH regulation and various physiological processes. For example, Abdel-Aziz et al. (2015) explored arenesulfonyl-2-imidazolidinones, showing micromolar inhibition constants against human isoforms hCA I and hCA II, suggesting that similar compounds could be explored for enzyme inhibition (Abdel-Aziz, El-Azab, Ekinci, Şentürk, & Supuran, 2015).
Synthesis and Chemical Properties
Research into the synthesis of complex organic molecules often involves sulfones and phenylacetate derivatives. For instance, Alonso et al. (2005) utilized 3,5-bis(trifluoromethyl)phenyl sulfones in the Julia-Kocienski olefination reaction, demonstrating the utility of sulfones in synthetic organic chemistry (Alonso, Fuensanta, Nájera, & Varea, 2005). This suggests that our compound of interest might be useful in similar synthetic applications or as a precursor for the synthesis of complex organic molecules.
Optical Properties and Material Science Applications
Compounds featuring sulfonyl and phenyl groups have been studied for their optical properties. Lee et al. (2005) demonstrated the optical properties of tetrapyrazinoporphyrazines with sulfonyl-phenyl substituents, indicating potential applications in materials science and photonics (Lee, Jaung, Jang, & Yi, 2005).
Antimicrobial and Antifungal Activities
Sulfonyl derivatives have also been explored for their antimicrobial and antifungal activities. For example, Virmani and Hussain (2014) synthesized 1,2,4 triazole derivatives showing anti-inflammatory activity, suggesting that structurally related compounds could be investigated for antimicrobial properties (Virmani & Hussain, 2014).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
[5-methyl-4-(4-nitrophenyl)sulfonyl-2-phenylpyrazol-3-yl] 2-(4-ethoxyphenyl)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23N3O7S/c1-3-35-22-13-9-19(10-14-22)17-24(30)36-26-25(18(2)27-28(26)20-7-5-4-6-8-20)37(33,34)23-15-11-21(12-16-23)29(31)32/h4-16H,3,17H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPJLZEMDEKAGQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(=O)OC2=C(C(=NN2C3=CC=CC=C3)C)S(=O)(=O)C4=CC=C(C=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23N3O7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
521.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-[(pentan-3-yl)amino]ethan-1-ol](/img/structure/B2431730.png)

![5-(4-isopropylphenyl)-1-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B2431732.png)




![N-ethyl-2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(3-methylphenyl)acetamide](/img/structure/B2431740.png)
![N-[2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl]thiophene-2-carboxamide](/img/structure/B2431743.png)
![5-(3-chlorobenzyl)-2-methyl-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2431745.png)
![N-(2-(3-chlorophenyl)-2-methoxypropyl)-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-sulfonamide](/img/structure/B2431746.png)

![(Z)-4-(N,N-dipropylsulfamoyl)-N-(4-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2431749.png)
